molecular formula C16H16BrN5O B12231052 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile

3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile

Cat. No.: B12231052
M. Wt: 374.23 g/mol
InChI Key: ZHKZYZPZGSLENC-UHFFFAOYSA-N
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Description

3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile is a complex organic compound that features a pyridine ring substituted with a piperidine moiety and a bromopyrimidine group

Preparation Methods

The synthesis of 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyrimidine and piperidine derivatives.

    Reaction Conditions: The bromopyrimidine is first reacted with a suitable piperidine derivative under basic conditions to form the intermediate compound. This intermediate is then coupled with a pyridine-4-carbonitrile derivative using a palladium-catalyzed cross-coupling reaction.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, strong bases for deprotonation, and various oxidizing and reducing agents.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, but they generally include substituted pyridine and piperidine derivatives.

Scientific Research Applications

3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response, depending on the specific biological context.

Comparison with Similar Compounds

3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile can be compared with other similar compounds:

    Similar Compounds: Compounds such as 3-[(5-bromopyrimidin-2-yl)oxy]benzaldehyde and 3-[(5-bromopyrimidin-2-yl)oxy]aniline share structural similarities.

    Uniqueness: The presence of the piperidine and pyridine-4-carbonitrile moieties in this compound distinguishes it from other related compounds, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C16H16BrN5O

Molecular Weight

374.23 g/mol

IUPAC Name

3-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C16H16BrN5O/c17-14-7-20-16(21-8-14)23-11-12-2-1-5-22(10-12)15-9-19-4-3-13(15)6-18/h3-4,7-9,12H,1-2,5,10-11H2

InChI Key

ZHKZYZPZGSLENC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C=CN=C2)C#N)COC3=NC=C(C=N3)Br

Origin of Product

United States

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